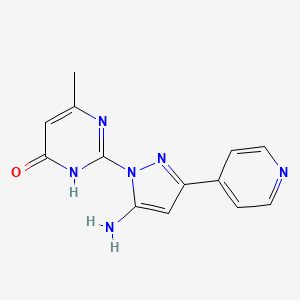

2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Description

2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a pyrazole ring bearing a pyridin-4-yl group and an amino group. Its molecular formula is C₁₃H₁₂N₆O, with a molecular weight of 268.27 g/mol (inferred from structurally similar compounds in ).

Properties

Molecular Formula |

C13H12N6O |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H12N6O/c1-8-6-12(20)17-13(16-8)19-11(14)7-10(18-19)9-2-4-15-5-3-9/h2-7H,14H2,1H3,(H,16,17,20) |

InChI Key |

GEAXUEJHAFDSPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

Introduction of the Pyridine Moiety: The pyrazole intermediate is then reacted with a pyridine derivative under basic conditions to introduce the pyridine ring.

Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Pyrazole Moiety

-

Amination/Oxidation : The 5-amino group may undergo acetylation (using acetyl chloride) or oxidation (e.g., H₂O₂) to form nitro derivatives.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) could introduce substituents at the amino group.

Pyridine Ring

-

Electrophilic Substitution : The para-pyridyl group may participate in nitration, halogenation, or sulfonation under acidic conditions.

-

Metal-Catalyzed Coupling : Potential for C–C bond formation via palladium-catalyzed cross-couplings (e.g., Suzuki).

Pyrimidine Core

-

Nucleophilic Substitution : The carbonyl oxygen in the pyrimidin-4(3H)-one may react with amines or alcohols to form substituted derivatives .

-

Reduction : Reduction of the carbonyl group (e.g., using LiAlH₄) could yield dihydro-pyrimidine analogs.

Reaction Mechanisms

| Reaction Type | Key Steps | Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole Oxidation | Oxidation of amino group → nitro derivative | H₂O₂, acidic conditions | 5-Nitro derivative |

| Pyridine Halogenation | Electrophilic substitution on pyridine ring | NBS (N-bromosuccinimide), light | Brominated pyridine derivative |

| Pyrimidine Reduction | Carbonyl reduction to alcohol | LiAlH₄, THF | 6-Methylpyrimidin-4(1H)-ol |

| Coupling Reactions | Suzuki cross-coupling for C–C bond formation | Pd catalyst, boronic acid, base | Extended conjugation |

Analytical and Structural Insights

-

NMR Spectroscopy : Characterization of the pyrazole’s NH proton and pyridine’s aromatic protons.

-

Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₄H₁₃N₇O).

-

IR Spectroscopy : Detection of carbonyl (C=O) and amine (N–H) stretches.

Challenges and Considerations

-

Regioselectivity : Pyridine substitution may favor specific positions (e.g., para) depending on directing groups.

-

Stability : The amino group’s reactivity may necessitate protection during multi-step syntheses.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Analogous Compounds

Key Observations :

- Electronic Effects : The pyridin-4-yl group (target) provides a planar aromatic system conducive to π-π interactions, whereas the pyridin-3-yl isomer () may exhibit altered dipole moments due to nitrogen positioning .

- Steric Effects : Bulky substituents like tert-butyl () reduce solubility but improve membrane permeability in hydrophobic environments .

- Bioactivity Modulation : Thienyl-substituted analogs () show enhanced antifungal activity compared to purely alkyl-substituted derivatives, as sulfur atoms may disrupt microbial cell membranes .

Bioactivity and Functional Comparisons

Table 2: Reported Bioactivity of Selected Analogs

Key Findings :

- Antimicrobial Potential: While the target compound’s activity is undocumented, analogs with electron-deficient heterocycles (e.g., benzothiazole in ) exhibit measurable antifungal effects, suggesting that the pyridin-4-yl group could similarly enhance target binding .

- Structure-Activity Relationship (SAR) : Substitution at the pyrazole’s 3-position significantly impacts bioactivity. For instance, tert-butyl groups () may prioritize pharmacokinetic properties over direct antimicrobial effects, whereas thienyl or pyridinyl groups () optimize electronic complementarity with biological targets .

Biological Activity

The compound 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates both pyrazole and pyrimidine moieties, which are known to exhibit a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 216.24 g/mol

- CAS Number : 2090582-46-8

Antimicrobial Activity

Research has demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, a study assessed various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrimidine ring enhanced activity against organisms such as E. coli and Staphylococcus aureus. The most potent derivative showed an IC value of approximately 5 μg/mL against E. coli and moderate activity against Candida albicans .

| Compound | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |

|---|---|---|---|

| 3e | Moderate | Moderate | Moderate |

| 3l | High | High | Moderate |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies revealed that certain derivatives exhibited potent anti-HIV activity with EC values in the nanomolar range. For example, a derivative with a phenyl group at the C5' position showed an EC of 3.8 nmol/L, indicating strong potential for therapeutic development .

Anticancer Activity

The anticancer potential of this compound has been investigated through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. In studies targeting plasmodial kinases PfGSK3 and PfPK6, compounds related to this structure displayed IC values indicative of effective inhibition .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or viral replication processes, leading to reduced inflammation or viral load .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Evaluation : A series of derivatives were synthesized and screened for antimicrobial activity against various pathogens. The introduction of hydrophobic groups significantly enhanced their efficacy .

- Antiviral Studies : Compounds were tested for their ability to inhibit HIV replication in vitro, with promising results leading to further exploration in clinical settings .

- Anticancer Research : Investigations into the inhibition of kinases associated with cancer cell growth have shown that certain modifications can lead to enhanced potency against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using pyrimidine-thione precursors. For example:

Dissolve 2-thioxo-6-methylpyrimidin-4(3H)-one in anhydrous methanol.

Add sodium methoxide (1.1 eq) to deprotonate the thiol group.

React with a halogenated pyrazole derivative (e.g., 3-(pyridin-4-yl)-1H-pyrazol-5-amine bromide) at room temperature for 1–2 hours.

Isolate the product via precipitation in water and purify via recrystallization .

Key Reaction Conditions:

| Solvent | Base | Halogen Source | Reaction Time |

|---|---|---|---|

| Methanol | NaOMe | Phenacyl bromide | 1–2 hours |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H NMR : Record spectra in DMSO-d6 at 400 MHz, using TMS as an internal standard. Key signals include pyrimidine C-H (~δ 8.1–8.3 ppm) and pyridine protons (~δ 8.5–8.7 ppm) .

- LC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion peak ([M+H]+) should align with the theoretical m/z (e.g., 284.3 for C13H12N6O) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to confirm bond lengths and angles .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for molecular geometry?

- Methodological Answer :

- Perform X-ray crystallography (using SHELX ) to obtain experimental bond lengths/angles. Compare with DFT-optimized structures (e.g., B3LYP/6-31G* level).

- Adjust computational models by incorporating solvent effects (e.g., polarizable continuum models) or dispersion corrections.

- Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing crystal packing .

Q. How does the pyridin-4-yl substituent influence electronic properties and reactivity?

- Methodological Answer :

- Conduct DFT calculations to map electron density distribution. The pyridine ring’s electron-withdrawing nature reduces electron density at the pyrimidine N1 position, enhancing electrophilic substitution reactivity.

- Compare with analogs (e.g., pyridin-3-yl or phenyl derivatives) using cyclic voltammetry to assess redox potentials .

- Example Data: Pyridin-4-yl derivatives exhibit a 0.2 eV lower LUMO energy than phenyl analogs, favoring charge-transfer interactions .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ADP-Glo™ detection. Pre-incubate the compound (1–100 µM) with the enzyme and ATP.

- Anticonvulsant Models : Test seizure suppression in pentylenetetrazole (PTZ)-induced rat models. Administer 50–100 mg/kg intraperitoneally and monitor latency to clonic seizures .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via nonlinear regression.

Q. How can reaction mechanisms for functionalization at the pyrimidine C2 position be elucidated?

- Methodological Answer :

- Use isotopic labeling (e.g., 13C at C2) to track substituent incorporation via NMR.

- Perform kinetic studies under varying pH and temperature. For example, monitor reaction rates of bromination at C2 using UV-Vis spectroscopy.

- Analyze intermediates via HPLC-MS to identify transient species (e.g., sulfonium ions in thioether formation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) from conflicting studies.

- Dose-Response Reproducibility : Replicate experiments using standardized protocols (e.g., CLSI guidelines).

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify secondary targets affecting reproducibility .

Structural Insights

Q. What crystallographic techniques validate hydrogen bonding patterns in the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.